4-Hydroxy Mexiletine
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Overview
Description
4-Hydroxy Mexiletine is a derivative of Mexiletine, a well-known antiarrhythmic agent. Mexiletine is primarily used to treat abnormal heart rhythms and chronic pain. The addition of a hydroxyl group to the Mexiletine molecule enhances its pharmacological properties, making this compound a compound of interest in medicinal chemistry.
Mechanism of Action
- Role : It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential (Phase 0) in cardiac cells .
- Downstream effects include shortened action potential duration, reduced refractoriness, and decreased Vmax in partially depolarized cells with fast response action potentials .
- Clinically, it treats ventricular tachycardia and symptomatic premature ventricular beats, while preventing ventricular fibrillation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
4-Hydroxy Mexiletine interacts with various enzymes and proteins. The formation of hydroxymethyl-mexiletine, p-hydroxy-mexiletine, and m-hydroxy-mexiletine is genetically determined and cosegregates with polymorphic debrisoquine 4-hydroxylase [cytochrome P450 (CYP) 2D6] activity . This suggests that this compound may interact with these enzymes during its metabolic process.
Cellular Effects
In terms of cellular effects, this compound, like its parent compound Mexiletine, has been shown to have significant effects on cardiomyocytes . It has been observed to increase the sodium current in non-diseased human induced pluripotent stem cell-derived cardiomyocytes . This suggests that this compound may influence cell function by modulating ion channels and affecting cellular signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound is similar to that of Mexiletine. It inhibits the inward sodium current required for the initiation and conduction of impulses, thus reducing the rate of rise of the action potential, Phase 0 . This indicates that this compound exerts its effects at the molecular level through binding interactions with sodium channels, potentially influencing gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, chronic administration of Mexiletine has been shown to increase the sodium current in cardiomyocytes . This suggests that this compound may have long-term effects on cellular function, potentially influencing the stability and degradation of the compound in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of Mexiletine, which is metabolized in the liver via the CYP2D6 pathway to form inactive metabolites . This suggests that this compound may interact with enzymes such as CYP2D6 and could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Mexiletine is rapidly and completely absorbed following oral administration with a bioavailability of about 90% . Its volume of distribution is large and varies from 5 to 9 L/kg in healthy individuals . This suggests that this compound, as a metabolite of Mexiletine, may also be widely distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Mexiletine typically involves the hydroxylation of Mexiletine. One common method is the direct hydroxylation of Mexiletine using oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroxylated product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Mexiletine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced back to Mexiletine by removing the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Properties
IUPAC Name |
4-(2-aminopropoxy)-3,5-dimethylphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-7-4-10(13)5-8(2)11(7)14-6-9(3)12;/h4-5,9,13H,6,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIVTPUSDCYBQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)N)C)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857800 |
Source
|
Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123363-66-6 |
Source
|
Record name | 4-(2-Aminopropoxy)-3,5-dimethylphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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